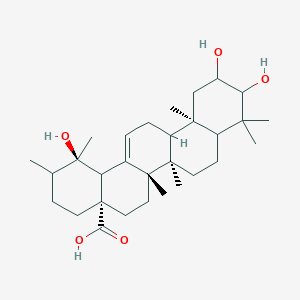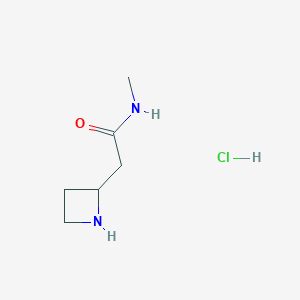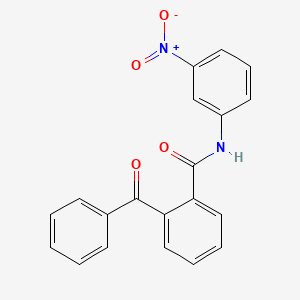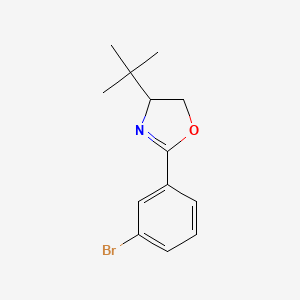
(+)-2-Pinene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-2-Pinene is a naturally occurring organic compound belonging to the class of monoterpenes. It is one of the two enantiomers of pinene, the other being (-)-2-Pinene. This compound is a major component of pine resin and is found in the oils of many species of coniferous trees. It is known for its distinctive pine-like aroma and is widely used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
(+)-2-Pinene can be synthesized through several methods, including the pyrolysis of pinene-containing resins and the catalytic isomerization of alpha-pinene. The pyrolysis method involves heating the resin to high temperatures, causing the decomposition of the resin and the release of this compound. Catalytic isomerization, on the other hand, involves the use of catalysts such as zeolites to convert alpha-pinene to this compound under controlled conditions.
Industrial Production Methods
In industrial settings, this compound is typically obtained through the distillation of turpentine oil, which is a byproduct of the paper manufacturing process. The turpentine oil is subjected to fractional distillation, separating the various components based on their boiling points. This compound is collected as one of the fractions during this process.
Chemical Reactions Analysis
Types of Reactions
(+)-2-Pinene undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form compounds such as pinene oxide and verbenone.
Reduction: Reduction of this compound can yield compounds like pinane.
Substitution: It can undergo substitution reactions, such as halogenation, to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalysts such as palladium on carbon are often used in reduction reactions.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Pinene oxide, verbenone
Reduction: Pinane
Substitution: Halogenated pinenes
Scientific Research Applications
(+)-2-Pinene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Studies have shown that this compound exhibits antimicrobial and anti-inflammatory properties.
Medicine: It is being investigated for its potential therapeutic effects, including its role in pain relief and respiratory health.
Industry: this compound is used in the production of fragrances, flavors, and as a solvent in the chemical industry.
Mechanism of Action
The mechanism of action of (+)-2-Pinene involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, contributing to its biological effects. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling. Additionally, it can interact with ion channels and receptors in the nervous system, influencing neurotransmission and exerting its effects on pain perception and inflammation.
Comparison with Similar Compounds
(+)-2-Pinene is similar to other monoterpenes such as alpha-pinene, beta-pinene, and limonene. it is unique in its specific stereochemistry and the distinct biological activities it exhibits. While alpha-pinene and beta-pinene are also found in coniferous trees and have similar uses, this compound is distinguished by its specific interactions with molecular targets and its unique aroma profile.
List of Similar Compounds
- Alpha-pinene
- Beta-pinene
- Limonene
- Camphene
Properties
Molecular Formula |
C10H16 |
|---|---|
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(1R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
GRWFGVWFFZKLTI-DTWKUNHWSA-N |
Isomeric SMILES |
CC1=CC[C@H]2C[C@H]1C2(C)C |
Canonical SMILES |
CC1=CCC2CC1C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol](/img/structure/B14801372.png)
![[(10S,13R,14S)-14-hydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14801388.png)
![(2E)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14801394.png)
![benzyl 2-[(5-bromo-1H-indol-3-yl)-hydroxymethyl]pyrrolidine-1-carboxylate](/img/structure/B14801398.png)
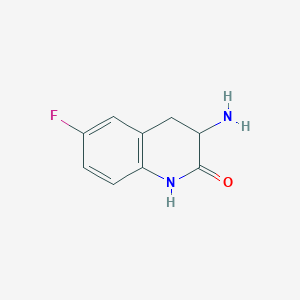
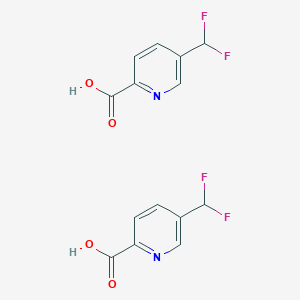
![Tert-butyl-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-dimethylsilane](/img/structure/B14801413.png)
